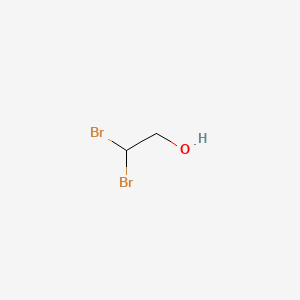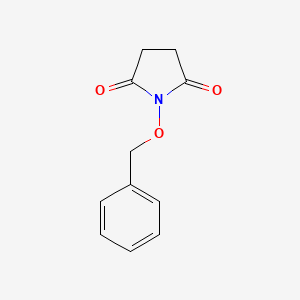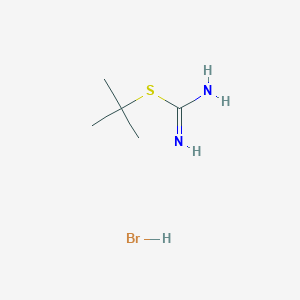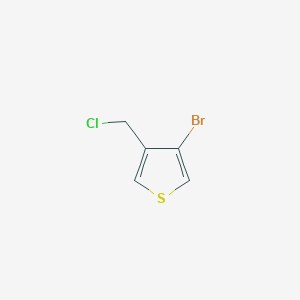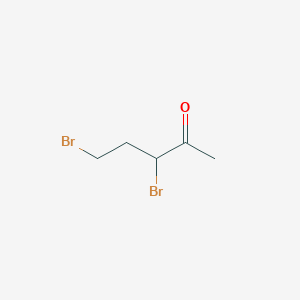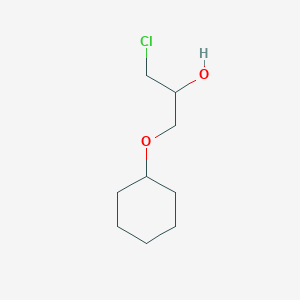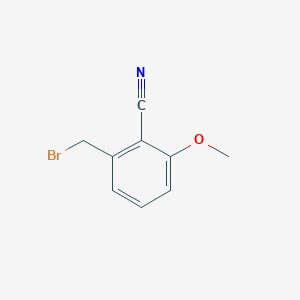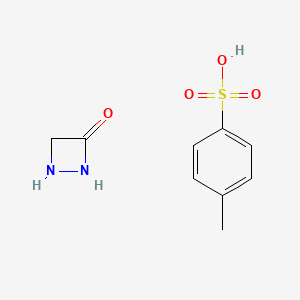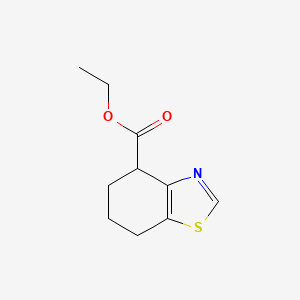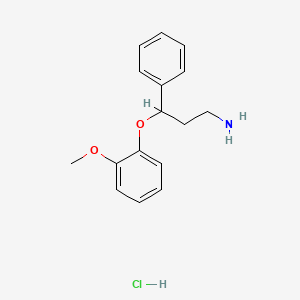
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride, also known as 3-MPA, is an organic compound used as a research tool in the laboratory. 3-MPA is a derivative of the neurotransmitter dopamine and is structurally related to other compounds such as amphetamine, methamphetamine, and phentermine. 3-MPA has been used in the laboratory to study the effects of dopamine on various systems in the body, including the brain, the cardiovascular system, and the gastrointestinal tract.
科学研究应用
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride has been used in scientific research to study the effects of dopamine on various systems in the body. Studies have shown that this compound can increase the activity of dopamine receptors in the brain and has been used to study the effects of dopamine on learning and memory. This compound has also been used to study the effects of dopamine on the cardiovascular system, as well as the effects of dopamine on gastrointestinal motility.
作用机制
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride is thought to act as an agonist at dopamine receptors in the brain, meaning that it binds to these receptors and activates them. This activation of dopamine receptors is thought to be responsible for the effects of this compound on learning and memory, as well as the effects of this compound on the cardiovascular system and gastrointestinal motility.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the activity of dopamine receptors in the brain, leading to increased levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the effects of this compound on learning and memory, as well as the effects of this compound on the cardiovascular system and gastrointestinal motility.
实验室实验的优点和局限性
The major advantage of using 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively safe and non-toxic compound. This compound has a low toxicity profile and has been used safely in laboratory experiments. The major limitation of using this compound in laboratory experiments is that it is not as effective as other dopamine agonists, such as amphetamine, methamphetamine, and phentermine.
未来方向
Future research on 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride could focus on its potential use as a therapeutic drug. Studies could be conducted to determine if this compound could be used to treat conditions such as Parkinson’s disease, depression, and attention-deficit hyperactivity disorder (ADHD). Additionally, further research could be conducted to determine the long-term effects of this compound on the body and to identify any potential side effects. Finally, further research could be conducted to investigate the effects of this compound on other systems in the body, such as the immune system and the endocrine system.
合成方法
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride can be synthesized from commercially available materials in a three-step process. The first step involves the reaction of 3-phenylpropan-1-amine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the intermediate 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
属性
IUPAC Name |
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13;/h2-10,14H,11-12,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXRPPJPMLUUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57226-66-1 |
Source


|
| Record name | 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

